4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline

Descripción general

Descripción

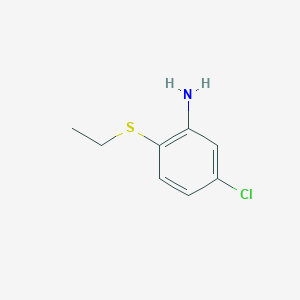

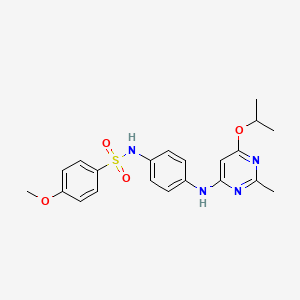

4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H9F3N4 . It has a molecular weight of 242.2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is 1S/C10H9F3N4/c1-17(14)8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,14H2,1H3 .Physical And Chemical Properties Analysis

The melting point of 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline is between 136 - 138 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of this group in a molecule can enhance its lipophilicity and metabolic stability, making it more effective as a drug.

Agrochemicals

Trifluoromethyl compounds are also widely used in agrochemicals . They can improve the properties of pesticides, making them more effective and less harmful to the environment.

Materials Science

In the field of materials science, trifluoromethylated compounds are used in the development of new materials . They can enhance the properties of materials, such as their durability and resistance to degradation.

Antimalarial Drugs

The quinazolinone structure is frequently encountered in antimalarial drugs . It can interfere with the life cycle of the malaria parasite, making it an effective treatment for this disease.

Antitumor Drugs

Quinazolinones are also used in the development of antitumor drugs . They can inhibit the growth of cancer cells and induce their apoptosis.

Anticonvulsant Drugs

Another application of quinazolinones is in the development of anticonvulsant drugs . They can help to control seizures in patients with epilepsy.

Fungicides

Quinazolinones have fungicidal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.

Anti-inflammatory Drugs

Finally, quinazolinones are used in the development of anti-inflammatory drugs . They can reduce inflammation and pain, making them effective in the treatment of conditions like arthritis.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

Mecanismo De Acción

Target of Action

Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals , and quinazolinones have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These suggest that the compound could potentially target a wide range of biological receptors or enzymes.

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of this compound. The trifluoromethyl group is known to play an important role in the interaction of drugs with their targets , and quinazolinones are known to interact with various biological targets .

Biochemical Pathways

Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. Given the broad applications of quinazolinones , it’s likely that this compound could affect multiple biochemical pathways.

Propiedades

IUPAC Name |

1-methyl-1-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4/c1-17(14)8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJOZBHIVVREQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)